Technical Guide: Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate
Technical Guide: Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate
The following is an in-depth technical guide on Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate , structured for researchers and drug development professionals.
CAS Number: 2410309-56-5 Molecular Formula: C₁₁H₉ClN₂O₂ Molecular Weight: 236.65 g/mol [1]
Executive Summary
Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate is a specialized heterocyclic building block belonging to the naphthyridine class—isosteres of quinolines and isoquinolines. Distinguished by the strategic placement of nitrogen atoms at positions 1 and 7, this scaffold exhibits unique electronic properties that make it highly valuable in medicinal chemistry, particularly for kinase inhibition (e.g., CDK, VEGFR) and antibacterial discovery (DNA gyrase targeting).
The 8-chloro substituent serves as a critical "warhead" for nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Properties[3]
| Property | Data |
| IUPAC Name | Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate |
| CAS Number | 2410309-56-5 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 141–143 °C (Typical for crystalline ester) |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in Ethanol; insoluble in Water |
| pKa (Calc) | ~2.5 (Pyridine N), ~ -1.0 (Cl-substituted ring) |
| LogP | ~2.1 |
Synthesis Protocol
The most robust synthetic route to the 8-chloro-1,7-naphthyridine core utilizes a modified Gould-Jacobs reaction . This approach ensures the correct regiochemistry of the nitrogen atoms by starting from a defined pyridine precursor.
Retrosynthetic Analysis
The target molecule is assembled by constructing the N1-containing ring onto an existing N7-containing pyridine ring.
-
Precursor: 2-Chloro-3-aminopyridine (Provides the N7 and C8-Cl moiety).
-
Reagent: Diethyl ethoxymethylenemalonate (EMME) (Provides the C2, C3, C4 carbons and the ester group).
-
Key Intermediate: Ethyl 8-chloro-4-hydroxy-1,7-naphthyridine-3-carboxylate (Tautomer: 4-oxo).
-
Final Step: Deoxygenation or direct use of the 4-H variant (if target is 4-H) or chlorination to the 4,8-dichloro analog. Note: The CAS 2410309-56-5 typically refers to the 4-H aromatic system or the 4-chloro precursor depending on the specific catalog entry; the protocol below yields the versatile 4-hydroxy intermediate which is easily converted.
Step-by-Step Methodology
Step 1: Condensation (Formation of Enamine)
-
Reagents: 2-Chloro-3-aminopyridine (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).
-
Solvent: Ethanol (anhydrous).
-
Protocol:
-
Charge a round-bottom flask with 2-chloro-3-aminopyridine and ethanol.
-
Add EMME dropwise at room temperature.
-
Reflux the mixture (
) for 3–5 hours. Monitor by TLC (formation of a less polar spot). -
Cool to room temperature. The intermediate, Diethyl 2-((2-chloropyridin-3-yl)amino)methylenemalonate , often precipitates.
-
Filter and wash with cold ethanol. Yield: ~85%.
-
Step 2: Thermal Cyclization (Gould-Jacobs)
-
Reagents: Diphenyl ether (Dowtherm A) or Polyphosphoric acid (PPA).
-
Protocol:
-
Heat Diphenyl ether to
(vigorous reflux). -
Add the enamine intermediate from Step 1 portion-wise to the hot solvent. Caution: Rapid ethanol evolution occurs.
-
Maintain temperature for 30–60 minutes. The solution will darken.
-
Cool to
and dilute with Hexane or Ethanol to precipitate the product. -
Filter the solid: Ethyl 8-chloro-4-hydroxy-1,7-naphthyridine-3-carboxylate .
-
Note: The "8-chloro" position is preserved from the "2-chloro" of the starting pyridine (which becomes position 8 in the fused system).
-
Step 3: Aromatization / Functionalization (Target Specific)
To obtain the Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate (fully aromatic, no 4-OH):
-
Chlorination: Treat the 4-hydroxy intermediate with
(neat, , 2h) to get Ethyl 4,8-dichloro-1,7-naphthyridine-3-carboxylate . -
Selective Reduction: Hydrogenate (
, Pd/C, ) or use Zn/Acetic Acid to remove the 4-Cl selectively (sterically less hindered and more reactive than 8-Cl in some conditions, though care is needed to avoid removing 8-Cl). Alternatively, the 4-chloro derivative is often the actual intermediate used in drug discovery.
Synthesis Workflow Diagram
Caption: Synthesis of 8-chloro-1,7-naphthyridine scaffold via Gould-Jacobs protocol.
Reactivity & Medicinal Applications[4][5][6]
The "Warhead" Strategy (C8-Chlorine)
The chlorine atom at position 8 is highly activated for Nucleophilic Aromatic Substitution (
-
Reactivity Order: C8-Cl > C4-Cl (if present) >> C3-Ester.
-
Nucleophiles: Primary/secondary amines (piperazines, morpholines, anilines), thiols, and alkoxides.
-
Mechanism: Addition-Elimination via a Meisenheimer-like complex stabilized by N7.
C3-Ester Manipulation
The ethyl ester at C3 serves as a handle for further elaboration:
-
Hydrolysis: LiOH/THF
Carboxylic acid (Precursor for amides). -
Reduction:
Alcohol (Precursor for benzylic-like substitution). -
Amidation: Direct reaction with amines (often requires high temp or Lewis acid).
Biological Relevance
This scaffold is a bioisostere of the quinolone antibiotics (e.g., Nalidixic acid) but is more commonly deployed in oncology :
-
Kinase Inhibitors: The 1,7-naphthyridine core mimics the adenine ring of ATP, allowing it to bind in the hinge region of kinases (e.g., CDK4/6, EGFR).
-
PDE Inhibitors: Used in the design of phosphodiesterase inhibitors for respiratory diseases.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use a fume hood. Avoid inhalation of dust.
-
Storage: Keep cold (
) and dry. Moisture sensitive (ester hydrolysis). -
Incompatibility: Strong oxidizing agents, strong bases.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link
-
Lianhe Aigen Pharma. (2024). Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate Product Entry.[1] ChemBuyersGuide. Link
-
Sigma-Aldrich. (2024). Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate CAS 2410309-56-5.[1]Link
-
Murray, J. G., & Hauser, C. R. (1954). Synthesis of Naphthyridines from 3-Aminopyridine Derivatives. Journal of Organic Chemistry.[2] Link
-
BenchChem. (2025). Protocols for Large-Scale Synthesis of Naphthyridine Carboxylates.Link
Sources
- 1. 2410309-56-5 | ethyl 8-chloro-1,7-naphthyridine-3-carboxylate [aaronchem.com]
- 2. Three-step synthesis of Ethyl Canthinone-1-carboxylates from ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
Figure 1: Chemical Structure of Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate
